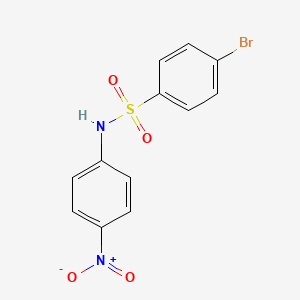

4-Bromo-n-(4-nitrophenyl)benzenesulfonamide

Description

4-Bromo-N-(4-nitrophenyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by a bromine atom at the para position of the benzenesulfonyl ring and a nitro group at the para position of the N-substituted phenyl ring. Its molecular structure (Fig. 1) features a central –C–S(O₂)–N–C– segment, which adopts a U-shaped conformation due to steric and electronic effects . The compound was synthesized via single-step sulfonylation reactions and structurally validated using single-crystal X-ray diffraction (SCXRD), revealing a dihedral angle of 32.6° between the two aromatic rings . This angle is influenced by the mass and electronegativity of the halogen substituent, as demonstrated in comparative studies with its fluoro-substituted analog .

Properties

IUPAC Name |

4-bromo-N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLFUNQQASJFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287375 | |

| Record name | 4-bromo-n-(4-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17648-92-9 | |

| Record name | NSC50724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-n-(4-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(4-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A practical chemoselective aromatic substitution method has been developed, which employs metal-promoted tandem nitration and halogenation. The nitration reagents used include Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and halogenation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro).

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Coupling: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl compounds.

Scientific Research Applications

4-Bromo-n-(4-nitrophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar uses.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-n-(4-nitrophenyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, it prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural Comparisons Based on Substituent Effects

Halogen Substituents

The para-halogen (Br vs. F) on the benzenesulfonyl ring significantly impacts molecular geometry:

- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide exhibits a larger dihedral angle (32.6° ) between the aromatic rings compared to its fluoro-substituted analog (~27° ), attributed to bromine’s greater atomic mass and steric bulk .

- In 4-bromo-N-(4-fluorophenyl)benzenesulfonamide , the dihedral angle increases to 41.17° , highlighting the interplay between halogen electronegativity and conformational flexibility .

Nitro Group Position

The position of the nitro group on the N-aryl ring alters packing and hydrogen-bonding motifs:

- 4-Bromo-N-(2-nitrophenyl)benzamide (ortho-nitro) crystallizes with two molecules per asymmetric unit, forming intermolecular N–H⋯O hydrogen bonds that stabilize a planar conformation .

- In contrast, this compound (para-nitro) adopts a non-planar U-shape due to reduced steric hindrance, favoring intramolecular interactions .

Functional Group Variations

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide replaces the nitro group with a propylcarbamoyl moiety, resulting in infinite N–H⋯O hydrogen-bonded chains. This structural motif contrasts with the nitro analog’s reliance on weaker C–H⋯O interactions .

- 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide introduces a second bromine atom at the ortho position, further increasing steric strain and reducing solubility compared to the mono-brominated derivative .

Crystallographic and Hirshfeld Surface Analysis

SCXRD and Hirshfeld surface analysis reveal key differences in intermolecular interactions:

The bromine analog shows stronger halogen bonding (Br⋯O) compared to fluorine’s weaker F⋯F contacts, impacting crystal stability and melting points .

Biological Activity

4-Bromo-N-(4-nitrophenyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromine atom and a nitrophenyl group, which contribute to its diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

Chemical Structure and Properties

- Molecular Formula : C12H10BrN2O2S

- Molecular Weight : 320.19 g/mol

- CAS Number : 17648-92-9

The structure of this compound allows it to interact with various biological targets, making it a subject of interest for further research.

Antibacterial Activity

Research indicates that compounds within the sulfonamide class, including this compound, inhibit bacterial dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway. This inhibition can lead to antibacterial effects against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 μg/mL |

| Escherichia coli | 1.0 - 2.5 μg/mL |

| Pseudomonas aeruginosa | 2.5 - 5.0 μg/mL |

Antitumor Activity

Studies suggest that similar sulfonamide compounds may exhibit antitumor properties by inhibiting cancer cell proliferation. The mechanism is believed to involve disruption of cellular processes through interaction with biomolecules such as DNA and proteins.

Cardiovascular Effects

A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives, including those related to this compound, significantly decreased perfusion pressure and coronary resistance.

Experimental Design for Perfusion Pressure Study

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |

The findings suggest that these compounds can modulate cardiovascular dynamics, potentially through interactions with calcium channels involved in blood pressure regulation.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and interact with various biomolecules:

- Enzyme Inhibition : Inhibition of dihydropteroate synthase leads to disrupted folate synthesis in bacteria.

- Cellular Interactions : Potential interactions with DNA and protein targets may induce apoptosis in cancer cells.

- Calcium Channel Modulation : The compound may influence calcium channels, affecting vascular resistance and blood pressure.

Antimicrobial Evaluation

A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines, revealing that it induces apoptosis through oxidative stress pathways and DNA damage mechanisms.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-nitrophenylamine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reactivity.

- Temperature : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

For optimization, factorial design experiments (e.g., varying molar ratios, temperature, and solvent polarity) can systematically identify yield-maximizing conditions .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. Key steps include:

- Crystal growth : Slow evaporation from ethanol or DMSO solutions.

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors.

- Refinement : SHELX software packages resolve bond lengths, angles, and torsion angles, confirming the sulfonamide group’s planar geometry and intramolecular interactions (e.g., hydrogen bonding) .

Supplementary techniques like FTIR and NMR validate functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, aromatic proton signals at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Purity variations : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) before assays .

- Assay conditions : Differences in pH, solvent (DMSO concentration), or cell lines affect outcomes. Standardize protocols using guidelines like OECD 423 for cytotoxicity .

- Structural analogs : Subtle substituent changes (e.g., bromine vs. methyl groups) alter binding affinity. Compare activity against structurally characterized analogs .

Q. What computational strategies predict the reactivity or binding modes of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect enhances sulfonamide acidity .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase). Use AutoDock Vina with crystal structures (PDB: 3LXE) to identify key binding residues and affinity scores .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers design experiments to investigate the compound’s potential as an enzyme inhibitor?

A methodological approach includes:

Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, dihydrofolate reductase).

Kinetic assays : Measure IC₅₀ values via UV-Vis spectroscopy (e.g., inhibition of esterase activity at 400 nm).

Structure-activity relationships (SAR) : Synthesize derivatives (e.g., replacing bromine with Cl, NO₂) to correlate substituent effects with inhibition .

Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Test mixed solvents (e.g., acetone/water, THF/heptane) to induce slow nucleation.

- Additives : Small molecules (e.g., glycerol, PEG 4000) reduce lattice disorder.

- Temperature gradients : Gradual cooling (e.g., 40°C → 4°C over 48 hours) improves crystal quality .

If crystallization fails, substitute the nitro group with less polar substituents to enhance solubility .

Data Analysis and Validation

Q. How should researchers statistically validate reproducibility in synthetic yield or bioactivity data?

- Replication : Conduct triplicate experiments under identical conditions.

- ANOVA : Compare batch-to-batch variability (e.g., yields across three syntheses).

- Control groups : Include positive/negative controls in bioassays (e.g., acetazolamide for carbonic anhydrase inhibition) .

Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .

Q. What analytical techniques differentiate polymorphs or solvates of this compound?

- PXRD : Compare diffraction patterns to simulated data from single-crystal structures.

- Thermogravimetric analysis (TGA) : Detect solvent loss (e.g., 5–10% weight loss below 150°C indicates hydrates).

- Solid-state NMR : Distinguish polymorphs via ¹³C chemical shifts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.